molecular formula C14H13ClO B3293993 (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 885962-82-3

(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B3293993
CAS No.: 885962-82-3
M. Wt: 232.70 g/mol
InChI Key: FZQYSVXMADKNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 885962-82-3) is a biphenyl-based building block of high interest in advanced organic synthesis and medicinal chemistry. This compound, with the molecular formula C 14 H 13 ClO and a molecular weight of 232.71 g/mol, features a hydroxymethyl group and a chloromethyl-substituted biphenyl scaffold . The biphenyl core is a privileged structure in drug discovery, as its aromatic rings can engage in key non-covalent interactions, such as pi-stacking and hydrophobic binding, with protein targets . This makes the compound a valuable intermediate for constructing more complex molecules for screening against various diseases. The synthetic utility of this methanol derivative is demonstrated by modern metal-catalyzed cross-coupling approaches. It can serve as a precursor for Suzuki-Miyaura reactions, a powerful method for carbon-carbon bond formation that is widely used in constructing active pharmaceutical ingredients (APIs) and functional materials . The chloromethyl and methyl substituents on the biphenyl system allow for further functionalization, enabling researchers to fine-tune the electronic properties and steric profile of resulting compounds . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chloro-3-methylphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYSVXMADKNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680133
Record name (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885962-82-3
Record name (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 3 Methyl 1,1 Biphenyl 3 Yl Methanol

Convergent Synthesis Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. semanticscholar.orgasianpubs.org These methods generally offer high yields, mild reaction conditions, and excellent functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biphenyl (B1667301) scaffolds. gre.ac.uksemanticscholar.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol, a plausible Suzuki-Miyaura strategy would involve the coupling of two key intermediates: a boronic acid or ester derived from one phenyl ring and a halide from the other. For example, (3-(hydroxymethyl)phenyl)boronic acid could be coupled with 1-bromo-4-chloro-3-methylbenzene. Alternatively, to avoid potential side reactions with the hydroxyl group, a protected form such as (3-(methoxymethyl)phenyl)boronic acid could be used, followed by a deprotection step after the coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Reagent/Condition Purpose
Aryl Halide 1-Bromo-4-chloro-3-methylbenzene Electrophilic partner
Boronic Acid/Ester (3-(hydroxymethyl)phenyl)boronic acid Nucleophilic partner
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Facilitates C-C bond formation
Base Potassium Carbonate (K₂CO₃), Sodium Phosphate (Na₃PO₄) Activates the boronic acid

| Solvent | Toluene/Water, Ethanol/Water, Dimethoxyethane (DME) | Solubilizes reactants |

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

The Kumada cross-coupling, the first transition-metal-catalyzed cross-coupling reaction developed, utilizes a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst to couple with an organohalide. organic-chemistry.orgorgsyn.org This method is particularly effective for synthesizing unsymmetrical biaryls. organic-chemistry.org

A key step in a patented synthesis of related compounds involves the cross-coupling of a 3-chloro-2-methylphenylmagnesium halide with a halobenzene, catalyzed by palladium or nickel complexes, to produce a 3-chloro-2-methyl-[1,1'-biphenyl] intermediate. google.comgoogleapis.com This intermediate can then be converted to the target methanol (B129727) derivative.

Applying this to the target molecule, one could envision the coupling of (4-chloro-3-methylphenyl)magnesium bromide with 3-bromobenzyl alcohol (with the alcohol group protected, for instance, as a silyl ether). The use of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards protic solvents like water or alcohols. cerritos.edulibretexts.orgamherst.edu

Table 2: Kumada Coupling Reaction Parameters

Parameter Details Reference
Grignard Reagent (4-Chloro-3-methylphenyl)magnesium bromide Nucleophilic aryl source
Aryl Halide 1-Bromo-3-((tert-butyldimethylsilyl)oxy)methyl)benzene Electrophilic aryl source
Catalyst Nickel(II) acetylacetonate [Ni(acac)₂], [NiCl₂(dppp)] Effective for aryl-aryl coupling
Solvent Tetrahydrofuran (THF), Diethyl ether Anhydrous ethereal solvents

| Yield | Yields can reach up to approximately 90% with optimized catalyst levels. | googleapis.com |

A significant side reaction in Grignard-based couplings is homo-coupling, where two molecules of the Grignard reagent react to form a symmetrical biphenyl. libretexts.org Careful control of reaction conditions and catalyst choice is crucial to maximize the yield of the desired cross-coupled product. googleapis.com

The efficiency, selectivity, and scope of palladium- and nickel-catalyzed cross-coupling reactions are heavily dependent on the choice of catalyst and, particularly, the ligands coordinated to the metal center. rsc.org Ligands modulate the electronic properties and steric environment of the metal, influencing the key steps of the catalytic cycle.

For Suzuki and Kumada couplings, phosphine-based ligands are widely used. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), can enhance the rate of oxidative addition and reductive elimination, allowing reactions to proceed under milder conditions and with less reactive aryl chlorides. nih.gov For the Kumada coupling of sterically hindered substrates, ligands like Xantphos have been shown to be effective when paired with a nickel catalyst. researchgate.net

Recent advancements include the development of palladacycle precatalysts, which are highly active and stable, often requiring lower catalyst loadings and functioning at milder temperatures. nih.govamazonaws.com Optimization of the catalyst system—including the metal precursor, ligand, base, and solvent—is critical for achieving high yields and minimizing impurities in the synthesis of complex molecules like this compound.

Grignard reagents are central to many synthetic pathways for functionalizing aromatic rings. Beyond their use in Kumada coupling, they can be employed to introduce a variety of functional groups. A particularly relevant pathway for synthesizing the target molecule involves the formation of a biphenyl Grignard reagent from a biphenyl halide, followed by a reaction with an electrophile to install the hydroxymethyl group.

Patented processes describe the conversion of a 3-chloro-2-methyl-[1,1'-biphenyl] intermediate into a new Grignard reagent, 2-methyl([1,1'-biphenyl]-3-yl)magnesium halide. google.comgoogleapis.com This organometallic species is then reacted with formaldehyde (HCHO) to yield the desired (2-methyl[1,1'-biphenyl]-3-yl)methanol. google.comgoogleapis.com This two-step sequence provides a direct and efficient method for installing the methanol function onto the pre-formed biphenyl core.

Synthetic Scheme:

Grignard Formation: 4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl bromide + Mg → (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide

Carbonyl Addition: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide + HCHO → this compound

This approach highlights the versatility of Grignard reagents, serving first as nucleophiles in a coupling reaction to build the carbon skeleton and subsequently as reagents for functional group installation.

The preparation of functionalized Grignard reagents can be challenging using classical magnesium insertion, which is often incompatible with sensitive functional groups. The halogen-magnesium exchange reaction provides a milder and more chemoselective alternative. researchgate.netclockss.org In this reaction, an organomagnesium reagent (e.g., isopropylmagnesium chloride, iPrMgCl) exchanges its magnesium atom with a halogen (typically iodine or bromine) on an organic substrate. clockss.org

The use of iPrMgCl complexed with lithium chloride (iPrMgCl·LiCl), often called a "turbo" Grignard reagent, has significantly expanded the scope of this transformation. researchgate.netacs.org This reagent can perform the exchange at low temperatures, allowing for the preparation of Grignard reagents from molecules bearing sensitive groups like esters or nitriles. clockss.org

This method offers a powerful tool for regioselective functionalization. For a di-halogenated biphenyl precursor, the halogen-magnesium exchange can be directed to the more reactive halogen position, which is influenced by electronic and steric factors. clockss.org The resulting mono-Grignard reagent can then be trapped with an electrophile like formaldehyde to install the hydroxymethyl group at a specific position, providing precise control over the final structure. The order of reactivity for the exchange is typically I > Br > Cl. acs.org

Table 3: Halogen-Magnesium Exchange Details | Feature | Description | | --- | --- | | Exchange Reagent | iPrMgCl·LiCl | High reactivity and functional group tolerance. | | Substrate | Functionalized aryl iodides or bromides. | Allows for chemoselective Grignard formation. | | Conditions | Low temperatures (e.g., -20 °C to 0 °C). | Preserves sensitive functional groups. | | Application | Regioselective synthesis of complex organometallics. | Enables precise functionalization of polyhalogenated aromatics. |

Grignard Reaction-Based Synthetic Pathways

Subsequent Reaction with Formaldehyde or Equivalents

The synthesis of this compound can be effectively achieved through a Grignard reaction. This classic organometallic reaction involves the formation of a Grignard reagent, which then acts as a potent carbon nucleophile. utdallas.edu In this specific synthesis, the key step is the nucleophilic addition of a custom Grignard reagent, (4'-chloro-3'-methyl-[1,1'-biphenyl]-3-yl)magnesium halide, to an electrophilic carbonyl compound.

Formaldehyde is the simplest aldehyde and serves as the ideal electrophile for installing a hydroxymethyl group (-CH₂OH) onto the biphenyl backbone. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition forms a magnesium alkoxide intermediate. Subsequent treatment of this intermediate with a protic source, typically through an acidic workup using dilute acids like HCl or H₂SO₄, protonates the alkoxide to yield the final primary alcohol product, this compound. utdallas.edugoogle.com This method is a well-established and reliable route for the formation of primary alcohols from organohalides. utdallas.edu

Influence of Reaction Conditions on Yield and Selectivity

The success of the Grignard synthesis is highly dependent on meticulous control of reaction conditions to maximize the yield of the desired product and minimize side reactions.

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including atmospheric moisture. cerritos.eduodinity.com This sensitivity necessitates the use of anhydrous (dry) solvents, such as diethyl ether or tetrahydrofuran (THF), and glassware that has been thoroughly dried, often in an oven, to prevent quenching of the reagent. odinity.comrsc.org The presence of water will convert the Grignard reagent into an inert hydrocarbon, drastically reducing the yield of the desired alcohol. mnstate.edu

Temperature and Concentration: The formation of biphenyl-type impurities is a common side reaction in Grignard syntheses involving aryl halides. libretexts.org This side product, in this case, a quaterphenyl, arises from the coupling of the Grignard reagent with unreacted aryl halide. mnstate.edulibretexts.org Formation of this impurity is favored by higher concentrations of the aryl halide and elevated reaction temperatures. libretexts.org Therefore, slow addition of the aryl halide during the Grignard reagent formation and maintaining a moderate reaction temperature, often by utilizing the gentle reflux of the ether solvent, can help minimize this side reaction. mnstate.edu

Initiation: Grignard reactions can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the surface of the magnesium metal. mnstate.edu Mechanical methods like crushing the magnesium, or chemical methods such as adding a small crystal of iodine, can be used to activate the magnesium surface and initiate the reaction. rsc.orgmnstate.edu

Table 1: Influence of Reaction Conditions on Grignard Synthesis

ParameterOptimal ConditionRationalePotential Side Products
Moisture Strictly anhydrousGrignard reagents are strong bases and react with water. cerritos.eduodinity.com(4'-Chloro-3'-methyl-[1,1'-biphenyl]) (from protonation)
Solvent Anhydrous ether (e.g., diethyl ether, THF)Stabilizes the Grignard reagent. cerritos.edu-
Temperature Moderate (e.g., gentle reflux of ether)High temperatures can promote side reactions. libretexts.orgBiphenyl coupling products. libretexts.org
Concentration Dilute conditions (slow addition of halide)High concentrations favor biphenyl side product formation. mnstate.edulibretexts.orgBiphenyl coupling products. libretexts.org

C-H Activation and Functionalization Strategies for Biphenyls

Direct C-H (carbon-hydrogen) bond activation has emerged as a powerful and atom-economical strategy in organic synthesis, offering a shortcut to complex molecules by functionalizing otherwise inert C-H bonds. rutgers.eduyoutube.com This approach circumvents the need for pre-functionalized starting materials, such as organohalides or organometallics, which are required in traditional cross-coupling reactions. researchgate.net For the synthesis of substituted biphenyls like this compound, C-H activation strategies provide innovative routes for the direct installation of methyl and hydroxymethyl groups onto a biphenyl core.

Directed C-H Activation for Methyl and Hydroxymethyl Group Installation

A significant challenge in C-H activation is controlling regioselectivity—that is, activating a specific C-H bond among many. This is often achieved by using a directing group, a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to the targeted C-H bond. nih.gov For a biphenyl substrate, a strategically placed directing group (e.g., a pyridine, amide, or carboxylic acid) can direct the catalyst to functionalize a specific ortho-, meta-, or para-position. nih.gov

While specific protocols for the direct installation of both methyl and hydroxymethyl groups onto the (4'-Chloro-3'-methyl-[1,1'-biphenyl]) scaffold via C-H activation are not extensively detailed, the general principle allows for such transformations. For instance, a directing group could facilitate the metal-catalyzed introduction of a hydroxymethyl group using a suitable reagent. Similarly, methylation could be achieved through related C-H activation pathways.

Catalyst Systems for Oxidative and Reductive C-H Functionalization

The catalyst system is central to any C-H activation reaction. Transition metals, particularly palladium, rhodium, and iron, are widely employed to catalyze these transformations. researchgate.netrsc.orgrsc.org

Palladium (Pd) Catalysts: Palladium is one of the most versatile metals for C-H activation. Palladium(II) catalysts can react with C-H bonds to form an organopalladium intermediate, which can then undergo further reactions to form new C-C, C-O, or C-N bonds. rsc.orgmdpi.com The catalytic cycle is often completed by an oxidant that regenerates the active Pd(II) catalyst. rsc.org

Rhodium (Rh) Catalysts: Rhodium(III) catalysts have proven effective for dehydrogenative cross-coupling reactions, enabling the formation of C-C bonds between two different arenes with high regioselectivity. researchgate.net

Iron (Fe) Catalysts: Iron is an attractive catalyst due to its low cost and low toxicity. Iron-catalyzed C-H activation reactions have been developed, including hydroxylations of aliphatic C-H bonds, showcasing the potential for functional group installation. nih.gov

The general mechanism often involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a ligand or base. nih.gov The resulting organometallic intermediate can then react with a coupling partner before reductive elimination regenerates the catalyst and releases the functionalized product. rsc.org

Table 2: Catalyst Systems for C-H Functionalization of Arenes

Catalyst SystemMetalTypical ReactionReference
Pd(OAc)₂ / LigandPalladiumC-H Olefination, Acetoxylation, Iodination nih.gov
Pd on Graphene OxidePalladiumC-H bond activation in benzene to form biphenyl rsc.org
[Cp*RhCl₂]₂ / AgSbF₆RhodiumC-H Arylation rsc.org
FeCl₃ / (tBuO)₂IronOxidative Dimerization researchgate.net
Fe(PDP)IronAliphatic C-H Hydroxylation nih.gov

Sequential Synthesis Approaches

Reduction of Carboxylic Acid or Ester Precursors to the Methanol Group

An alternative synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester precursor, namely 4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid or its ester derivative. This approach is a cornerstone of organic synthesis for preparing primary alcohols. google.com

Several powerful reducing agents can accomplish this transformation:

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong and highly reactive reducing agent capable of reducing carboxylic acids and esters to primary alcohols. commonorganicchemistry.com The reduction is typically performed in an anhydrous ether solvent like THF. The mechanism involves a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH (of the acid) or -OR (of the ester), followed by further reduction of the intermediate aldehyde to the alcohol. libretexts.org A major drawback of LiAlH₄ is its lack of selectivity; it will reduce many other functional groups. commonorganicchemistry.com

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃-THF), is another effective reagent for reducing carboxylic acids. commonorganicchemistry.comlibretexts.org A key advantage of borane is its chemoselectivity. It reduces carboxylic acids more rapidly than many other functional groups, which can be beneficial when other reducible groups are present in the molecule. libretexts.org

Two-Step Reduction via Activation: Carboxylic acids can also be reduced using a milder, two-step procedure. The acid is first "activated" by converting it into a more reactive derivative (e.g., an acid chloride or mixed anhydride). This activated intermediate can then be reduced with a less reactive hydride reagent, such as sodium borohydride (NaBH₄), which does not typically reduce carboxylic acids directly. commonorganicchemistry.com

Table 3: Comparison of Reducing Agents for Carboxylic Acids/Esters

ReagentFormulaSubstrate(s)SelectivityConditions
Lithium Aluminum HydrideLiAlH₄Carboxylic Acids, EstersLow (reduces many functional groups)Anhydrous ether/THF, followed by aqueous workup commonorganicchemistry.com
Borane-THF ComplexBH₃-THFCarboxylic AcidsHigh (selective for carboxylic acids)THF, room temperature libretexts.org
Sodium BorohydrideNaBH₄Aldehydes, Ketones (and activated acids)High (does not reduce acids/esters directly)Typically requires prior activation of the acid commonorganicchemistry.com

Reduction of Aldehyde Precursors to the Methanol Group

An alternative and highly efficient route involves the reduction of the corresponding aldehyde, 4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org

This two-step approach first requires the synthesis of the aldehyde precursor, followed by its reduction.

Formylation is the process of introducing a formyl group (-CHO) onto a molecule. wikipedia.org For an aromatic compound like 4'-Chloro-3'-methyl-[1,1'-biphenyl], several classical formylation reactions can be employed:

Vilsmeier-Haack Reaction: This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile. This is a mild and effective method for formylating electron-rich aromatic rings.

Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst mixture of copper(I) chloride and aluminum chloride. It is generally suitable for simple aromatic hydrocarbons. wikipedia.org

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine.

A patent for a related biphenylmethanol describes using paraformaldehyde in the presence of acid as a formylation method. google.com

Table 2: Aldehyde Synthesis Methodologies

Reaction Name Reagents Substrate Suitability
Vilsmeier-Haack POCl₃, DMF Electron-rich aromatics
Gattermann-Koch CO, HCl, AlCl₃/CuCl Simple aromatic hydrocarbons

The reduction of the aldehyde 4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde to the corresponding methanol does not create a new stereocenter at the benzylic carbon. The carbon atom of the resulting CH₂OH group is not chiral as it is bonded to two hydrogen atoms.

However, a key stereochemical feature of substituted biphenyls is the potential for atropisomerism . This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. pharmaguideline.com If the ortho substituents are sufficiently bulky, rotation is restricted, and the molecule can exist as a pair of non-superimposable, mirror-image conformers (enantiomers). libretexts.org

For this compound, the substituents are not at the ortho positions (positions 2, 6, 2', and 6'). The methyl group is at the 3'-position. Therefore, the rotational barrier around the C-C single bond is expected to be relatively low, and the molecule would not exhibit atropisomerism or be resolvable into stable enantiomers at room temperature. stackexchange.com

While the reduction of the aldehyde group itself is stereochemically straightforward in this case, the general principle involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orglibretexts.org The geometry of the carbonyl group changes from sp² (trigonal planar) to sp³ (tetrahedral) in the resulting alcohol. libretexts.org

Process Intensification and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry, such as waste prevention, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of biphenyl derivatives. nih.gov

Solvent Selection and Solvent-Free Reaction Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Greener Solvent Alternatives: For the Suzuki-Miyaura coupling step, traditional syntheses often use solvents like toluene or dioxane. Green chemistry research has focused on replacing these with more environmentally friendly options.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The development of water-soluble catalysts has enabled efficient Suzuki-Miyaura cross-coupling reactions to be performed in aqueous media. researchgate.netresearchgate.net

Ethanol: As a renewable and less toxic alternative, ethanol has been successfully used as a solvent for Suzuki reactions, often in combination with water. nih.gov

2-Methyl-THF: This solvent is derived from renewable resources and is considered a greener replacement for THF.

Solvent-Free Systems: An even more sustainable approach is to eliminate the solvent entirely. Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, simpler work-up procedures, and often faster reaction times. acs.orgresearchgate.net Techniques such as grinding or ball-milling can be used to facilitate reactions between solid reactants for the synthesis of biphenyls. researchgate.net

Table 3: Comparison of Solvent Systems for Biphenyl Synthesis

Solvent System Advantages Disadvantages
Traditional (e.g., Toluene) Good solubility for many organic substrates Volatile, toxic, derived from petroleum
Green (e.g., Water, Ethanol) Low toxicity, environmentally benign, safer Substrate and catalyst may have limited solubility

By incorporating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Atom Economy and Waste Minimization in Multi-Step Synthesis

The synthesis of this compound, a complex biaryl compound, necessitates a multi-step approach where the principles of atom economy and waste minimization are paramount for developing a sustainable and cost-effective process. Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials from the starting materials into the final product. nih.gov In an ideal synthesis with 100% atom economy, all atoms of the reactants are found in the desired product, with no byproducts. nih.gov

To quantify the environmental impact and efficiency of the synthesis, several metrics are employed. The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are crucial in this assessment. The E-factor calculates the ratio of the mass of waste to the mass of the product, with a lower value indicating less waste generation. PMI, on the other hand, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more efficient and greener process. rsc.org

MetricIdeal ValueSignificance in Synthesis
Atom Economy (AE)100%Maximizes the incorporation of reactant atoms into the final product. nih.gov
Environmental Factor (E-Factor)0Measures the amount of waste generated per unit of product. nih.gov
Process Mass Intensity (PMI)1Indicates the total mass input relative to the mass of the final product. rsc.org
Reaction Mass Efficiency (RME)100%Represents the mass of the product as a percentage of the mass of reactants. rsc.org

Catalytic Systems for Enhanced Efficiency

Homogeneous palladium catalysts, often based on palladium complexes with sophisticated phosphine ligands, have been extensively used for Suzuki-Miyaura reactions. mdpi.com These catalysts offer high reactivity and selectivity. However, a major drawback is the difficulty in separating the catalyst from the reaction mixture, leading to potential contamination of the product with residual palladium and the loss of the expensive metal. acs.org

The choice of ligand in the catalytic system is also crucial for achieving high efficiency. Ligands play a key role in stabilizing the palladium catalyst and modulating its reactivity. rsc.org For instance, the use of bulky biarylphosphine ligands can facilitate the challenging cross-coupling of less reactive aryl chlorides. mdpi.com The development of versatile catalyst systems that exhibit excellent functional group tolerance is essential for synthesizing complex molecules like this compound without the need for extensive protecting group strategies. mit.edu

Catalyst TypeAdvantagesDisadvantagesExample
Homogeneous Pd ComplexesHigh reactivity and selectivity. mdpi.comDifficult to separate and recycle, potential product contamination. acs.orgPd(PPh₃)₄ google.com
Heterogeneous Supported Pd NanoparticlesEasy to separate and recycle, reduced metal contamination. mdpi.comPotentially lower activity compared to homogeneous catalysts.Pd supported on COOH-modified graphene. mdpi.com
Palladium GAP CatalystsExcellent recyclability over multiple cycles. acs.orgMay require optimization for specific substrates.m-GAP palladium catalysts. acs.org

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of fine chemicals and pharmaceuticals, including biphenyl derivatives. mdpi.comacs.org This approach offers several advantages over traditional batch processing, particularly in terms of safety, process control, and scalability. In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions of temperature, pressure, and residence time. researchgate.net

For the synthesis of this compound, a continuous flow process can be designed for the critical Suzuki-Miyaura coupling step. The use of a packed-bed reactor containing a heterogeneous palladium catalyst allows for the continuous conversion of the aryl halide and boronic acid precursors into the desired biphenyl product. mdpi.com This setup facilitates the easy separation of the product from the catalyst, which remains in the reactor, enabling its long-term use without the need for a separate filtration step.

The precise control over reaction parameters in a flow reactor can lead to improved yields and purities compared to batch reactions. unimi.it The short reaction times and high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, leading to faster and more selective reactions. researchgate.net Furthermore, the enclosed nature of flow systems enhances safety, especially when dealing with hazardous reagents or exothermic reactions.

Scalability in continuous flow synthesis is achieved by simply running the reactor for longer periods or by "numbering-up," which involves using multiple reactors in parallel. unimi.it This provides a more straightforward and predictable scale-up process compared to the often-complex challenges of scaling up batch reactors. The integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction, further enhancing the efficiency and robustness of the manufacturing process.

ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityComplex, requires reactor redesign.Straightforward, by extending run time or numbering-up. unimi.it
SafetyPotential for thermal runaway in large volumes.Enhanced due to small reaction volumes and better heat dissipation. acs.org
Process ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. researchgate.net
Catalyst HandlingRequires separate filtration step for heterogeneous catalysts.Catalyst can be packed in the reactor for continuous use. mdpi.com
Purity and YieldCan be affected by side reactions and long reaction times.Often higher due to better control and shorter residence times. unimi.it

Reaction Chemistry and Functional Group Transformations of 4 Chloro 3 Methyl 1,1 Biphenyl 3 Yl Methanol

Derivatization at the Hydroxymethyl Group

The hydroxymethyl group attached to the biphenyl (B1667301) scaffold is a primary site for a variety of chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary alcohol functionality of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde, 4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2).

Conversely, the complete oxidation to 4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid can be achieved using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) and sulfuric acid (H2SO4) in acetone (B3395972) (Jones oxidation), are effective for this purpose.

A general procedure for the synthesis of related biphenyl methanols involves the reaction of biphenyl with paraformaldehyde, phosphoric acid, and concentrated hydrochloric acid in a closed system. google.com

Table 1: Oxidation Reactions of this compound

ProductReagent(s)Reaction Conditions
4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carbaldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Mild conditions, typically in dichloromethane
4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acidPotassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4/acetone)Strong oxidizing conditions

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the ether. organic-chemistry.org Another approach involves using chloromethyl methyl ether (MOMCl) for protection of the hydroxyl group. orgsyn.orgorganic-chemistry.orgresearchgate.net

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. The Fischer esterification, which uses an excess of the alcohol and a strong acid catalyst, is a common method. masterorganicchemistry.comuakron.educommonorganicchemistry.com Alternatively, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate ester formation under milder conditions. sci-hub.st

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. nih.gov These benzylic halides are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at this position. Nucleophilic aromatic substitution on aryl halides can also occur, often proceeding through an addition-elimination or a benzyne (B1209423) mechanism. masterorganicchemistry.comlibretexts.orglibretexts.orgstackexchange.com

Reactions Involving the Aromatic Halogen (Chlorine)

The chlorine atom on the biphenyl ring is a key functional group for further elaboration of the molecular structure, primarily through palladium-catalyzed cross-coupling reactions.

Further Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. umontreal.caresearchgate.net

Suzuki Reaction: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.comyoutube.comresearchgate.netdiva-portal.orgbeilstein-journals.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgsynarchive.comnih.govlibretexts.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes.

Sonogashira Reaction: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net It provides a direct route to aryl-substituted alkynes.

The reactivity of the aryl chloride in these cross-coupling reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent.

Table 2: Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki ReactionOrganoboron compound (e.g., boronic acid)Palladium catalyst + BaseSubstituted biphenyl
Heck ReactionAlkenePalladium catalyst + BaseAryl-substituted alkene
Sonogashira ReactionTerminal alkynePalladium catalyst + Copper(I) co-catalyst + BaseAryl-substituted alkyne

Transformations of the Methyl Group

Benzylic Oxidation Reactions

The methyl group on the biphenyl scaffold is at a benzylic position, making its C-H bonds weaker and more susceptible to oxidation compared to non-benzylic alkyl groups. libretexts.org This reactivity allows for its conversion into more oxidized functional groups such as aldehydes, carboxylic acids, or ketones (if the benzylic position is secondary).

The oxidation of the methyl group in this compound can be targeted to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), typically lead to the formation of the carboxylic acid, 4'-chloro-3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. libretexts.org These reactions often require heat and can be aggressive, posing a risk to the hydroxymethyl group on the other ring, which could also be oxidized.

More controlled oxidation to the aldehyde, 4'-chloro-3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde, requires milder reagents. Methods employing manganese dioxide (MnO₂), which is selective for benzylic and allylic alcohols, would not be suitable here. However, other methods like catalytic oxidation using N-hydroxyphthalimide (NHPI) in the presence of a metal co-catalyst and molecular oxygen could offer a pathway to the aldehyde or ketone. researchgate.net Recent advances in photocatalytic and electrochemical methods have also provided milder conditions for benzylic C-H oxidation. researchgate.netnih.gov

A key consideration for this substrate is chemoselectivity. Since both the methyl and hydroxymethyl groups are at benzylic positions, a selective oxidation of the methyl group would require a reagent system that differentiates between a benzylic C-H bond and a benzylic C-O-H bond. Alternatively, a protection strategy for the alcohol group might be necessary before carrying out the oxidation of the methyl group.

Substrate (Methylarene)Oxidant/CatalystConditionsMajor ProductReference
TolueneKMnO₄, NaOH, H₂OHeatBenzoic Acid libretexts.org
EthylbenzeneAqueous TBHP, CuCl₂·2H₂O80 °CAcetophenone nih.gov
Various AlkylarenesO₂, POMOF-1, NHPIAcetonitrile, 85 °CKetones researchgate.net
This compoundStrong Oxidant (e.g., KMnO₄)Harsh (Heat)Corresponding Carboxylic Acid (potential over-oxidation)Proposed
This compound (alcohol protected)Mild Catalytic System (e.g., O₂, Co/Mn/Br catalyst)ModerateCorresponding Aldehyde or Carboxylic AcidProposed

C-H Functionalization of the Methyl Group

The direct functionalization of C-H bonds has emerged as a powerful strategy for molecular synthesis, offering a more atom- and step-economical alternative to traditional methods that rely on pre-functionalized substrates. umich.edu The benzylic C(sp³)–H bonds of the methyl group in the target molecule are prime candidates for such transformations.

Transition-metal catalysis, particularly with rhodium, ruthenium, and palladium, has enabled a wide range of C(sp³)–H functionalization reactions. These include C-H arylation, alkylation, and olefination. nih.govmdpi.com For the subject compound, a directed C-H activation approach is challenging due to the absence of a suitable directing group in proximity to the target methyl group. However, non-directed or innate-selectivity-based functionalizations are possible.

For example, radical-based C-H functionalization could be an option. Generation of a benzylic radical at the methyl position, followed by trapping with a suitable coupling partner, could lead to new C-C or C-heteroatom bonds. Photoredox catalysis or other radical initiation methods could be employed.

Another approach is the auto-transfer hydrogenative (ATH) reaction, which has been used for the C-alkylation of methyl heteroarenes with alcohols. mdpi.com While the substrate here is not a heteroarene, analogous transition-metal-catalyzed dehydrogenation of the methyl group to form a reactive intermediate, followed by coupling with an alcohol and subsequent hydrogenation, could be envisioned.

The primary challenges in the C-H functionalization of this molecule would be achieving selectivity for the methyl group's C-H bonds over the numerous aromatic C-H bonds and the benzylic C-H bonds of the hydroxymethyl group, as well as preventing catalyst deactivation.

Substrate ClassReaction TypeCatalyst/ReagentsCoupling PartnerProduct TypeReference
8-MethylquinolinesC(sp³)–H ArylationPd(OAc)₂ / LigandAryl Halide8-AralkylquinolinesAnalogous Systems nih.gov
Methyl HeteroarenesC-Alkylation (ATH)Ru, Ir, or Ni catalystsPrimary AlcoholsChain-elongated alkyl heteroarenes mdpi.com
Aryl AmidesC–H InsertionRh(III) catalystDiazo CompoundsOrtho-alkylated aryl amides researchgate.net
This compoundC(sp³)–H Olefinatione.g., Pd catalyst / OxidantAlkeneAllylated derivative at the methyl positionProposed

Mechanistic Investigations of Reactions Involving 4 Chloro 3 Methyl 1,1 Biphenyl 3 Yl Methanol

Elucidation of Reaction Pathways in Cross-Coupling Processes

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling, which could be applicable to the synthesis of the biphenyl (B1667301) backbone of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol, involves a catalytic cycle.

Catalytic Cycles and Rate-Determining Steps

The catalytic cycle for a Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the organoboron compound with a base. The exact mechanism of transmetalation can be complex and is a subject of ongoing research. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the new carbon-carbon bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A representative catalytic cycle is depicted below:

StepDescriptionIntermediate
1Oxidative AdditionAryl-Pd(II)-Halide
2TransmetalationDiaryl-Pd(II) Complex
3Reductive EliminationPd(0) Catalyst and Biphenyl Product

Role of Ligands and Base in Reaction Kinetics

Ligands and bases play crucial roles in the efficiency and kinetics of cross-coupling reactions.

Ligands: Phosphine (B1218219) ligands are commonly used in palladium-catalyzed cross-coupling reactions. wikipedia.org They stabilize the palladium catalyst and influence its reactivity. The electronic and steric properties of the ligand can affect the rates of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. wikipedia.org

Base: A base is essential for the activation of the organoboron reagent in the transmetalation step. wikipedia.org The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides. The base is believed to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. chemrxiv.org

Grignard Reaction Mechanism and Side Reaction Analysis

Grignard reactions are fundamental for forming carbon-carbon bonds and are often used to introduce alkyl or aryl groups. mnstate.edu A Grignard reagent could be used, for example, to react with an aldehyde to form the methanol (B129727) group on the biphenyl scaffold.

The mechanism involves the nucleophilic attack of the Grignard reagent (R-MgX) on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. adichemistry.com The strongly nucleophilic carbon of the Grignard reagent adds to the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. mnstate.edu Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. mnstate.edu

Side Reactions: A common side reaction in the preparation of Grignard reagents is the formation of a homocoupled biphenyl product (Wurtz-type coupling). mnstate.edu This occurs when the initially formed aryl radical reacts with another aryl radical instead of the magnesium surface. mnstate.edu Additionally, Grignard reagents are highly basic and will react with any protic species, such as water or alcohols, which will quench the reagent and reduce the yield of the desired product. mnstate.edu

Understanding Selectivity and Regioselectivity in Functionalization Reactions

The functionalization of a substituted biphenyl system like this compound is governed by the directing effects of the existing substituents on the aromatic rings. The chloro, methyl, and hydroxymethyl groups will influence the position of any subsequent electrophilic or nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The hydroxymethyl group is weakly deactivating and meta-directing. The interplay of these electronic and steric effects will determine the regioselectivity of further functionalization.

Computational Mechanistic Studies (e.g., DFT Calculations)

While no specific DFT studies on this compound were found, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to:

Model the geometries of reactants, intermediates, and transition states. researchgate.net

Calculate the activation energies for different reaction pathways, helping to identify the most likely mechanism and the rate-determining step. nih.gov

Understand the electronic effects of substituents on reactivity and selectivity. researchgate.net

For the reactions involving the title compound, DFT could provide valuable insights into the transition state structures of the cross-coupling steps, the energetics of Grignard addition, and the factors controlling regioselectivity in further functionalization.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) experiments, can definitively confirm the constitution of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the methyl protons, and the hydroxyl proton. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets corresponding to the seven protons on the biphenyl (B1667301) core. The specific splitting patterns and coupling constants would be critical in assigning the substitution pattern on each phenyl ring. The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm. The methyl group (-CH₃) protons would yield a sharp singlet at approximately δ 2.4 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet whose chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show 14 distinct signals: one for the methyl carbon, one for the methylene carbon, and twelve for the aromatic carbons of the biphenyl system. The chemical shifts would confirm the presence of the different carbon types (aliphatic, aromatic, and alcohol).

2D NMR Spectroscopy: To unambiguously assign each ¹H and ¹³C signal, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to map out the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between the two phenyl rings and the attachment of the substituent groups (methyl, chloro, and methanol) to the correct positions on the biphenyl framework.

Table 1: Hypothetical ¹H NMR Data for this compound This table presents expected chemical shifts and multiplicities. Actual values may vary based on experimental conditions.

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.5-7.2 m 7H Ar-H
~4.7 s 2H -CH₂OH
~2.4 s 3H -CH₃
variable br s 1H -OH

Table 2: Hypothetical ¹³C NMR Data for this compound This table presents expected chemical shifts. Actual values may vary.

Chemical Shift (δ ppm) Assignment
~142-125 Ar-C
~65 -CH₂OH
~21 -CH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, thus confirming the molecular formula. For this compound (C₁₄H₁₃ClO), HRMS would provide an exact mass measurement that corresponds to this formula, taking into account the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of this biphenyl methanol would likely involve cleavage of the C-C bond between the phenyl ring and the methanol group, leading to the loss of a CH₂OH radical. Other common fragmentation pathways for biphenyls include cleavage of the bond connecting the two aromatic rings. The specific fragments observed would provide further evidence to support the proposed structure. nih.govlibretexts.orgresearchgate.net

Table 3: Expected HRMS Data and Key Fragments for this compound This table presents theoretical mass values.

Ion Formula Calculated m/z ([M+H]⁺) Description
Molecular Ion [C₁₄H₁₃³⁵ClO]⁺ 232.0655 Parent molecule
Isotope Peak [C₁₄H₁₃³⁷ClO]⁺ 234.0625 Due to ³⁷Cl isotope
Fragment [C₁₃H₁₀³⁵Cl]⁺ 201.0471 Loss of -CH₂OH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region. Aromatic C=C stretching vibrations would cause absorptions in the 1400-1600 cm⁻¹ range. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands This table presents typical frequency ranges for the compound's functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
3600-3200 O-H Stretch Alcohol
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (-CH₃, -CH₂)
1600-1450 C=C Stretch Aromatic Ring
1260-1000 C-O Stretch Primary Alcohol
800-600 C-Cl Stretch Aryl Halide

X-ray Crystallography for Solid-State Structural Analysis

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. An X-ray crystal structure of this compound would confirm the connectivity of all atoms and provide insight into the molecule's conformation, such as the dihedral angle between the two phenyl rings. It would also reveal details about intermolecular interactions, like hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are paramount for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. sigmaaldrich.com A sample of this compound would be analyzed using a suitable column (e.g., C18) and mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. The method can be optimized to separate the target compound from any potential positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful technique for separation and identification. nih.govhpst.cz The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification. This method would be effective in detecting and identifying any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.orgfishersci.com This is a highly sensitive and selective technique for purity analysis and impurity profiling. It can provide the molecular weight of the main component as well as any co-eluting impurities, making it an excellent tool for confirming both identity and purity in a single analysis.

Table 5: Overview of Chromatographic Methods for Analysis

Technique Purpose Typical Stationary Phase Detection Method
HPLC Purity assessment, Isomer separation C18 reverse-phase UV-Vis (Diode Array)
GC-MS Purity of volatile components, Impurity ID Phenyl-methyl polysiloxane Mass Spectrometry (MS)
LC-MS Purity assessment, Impurity ID & quantification C18 reverse-phase Mass Spectrometry (MS)

Computational and Theoretical Studies on 4 Chloro 3 Methyl 1,1 Biphenyl 3 Yl Methanol

Molecular Geometry and Conformational Analysis

The substitution pattern of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol, with a chlorine atom and a methyl group on one ring and a hydroxymethyl group on the other, influences its preferred conformation. The presence of substituents, particularly at the ortho positions, can significantly increase the rotational barrier around the central carbon-carbon single bond. libretexts.org

Torsional Dynamics of the Biphenyl (B1667301) Linkage

The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a critical aspect of their conformational flexibility. This rotation is not free and is characterized by a potential energy surface with energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The energy required to rotate from one stable conformation to another is known as the torsional barrier or rotational barrier.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these torsional barriers. researchgate.netrsc.orgsemanticscholar.org The height of the barrier is sensitive to the nature and position of the substituents. Ortho-substituents, due to their steric bulk, generally lead to higher rotational barriers compared to meta or para substituents. researchgate.net For this compound, with no ortho substituents, the torsional barrier is expected to be relatively low, allowing for facile interconversion between different twisted conformations at room temperature.

Table 1: Representative Calculated Torsional Barriers for Substituted Biphenyls

Substituent PatternCalculated Torsional Barrier (kcal/mol)Computational Method
Biphenyl (unsubstituted)~2.0Various DFT methods
2-Methylbiphenyl~12.0B3LYP/6-31G(d)
2,2'-Dimethylbiphenyl>18.0Various DFT methods
2-Chlorobiphenyl~11.5B3LYP/6-31G(d)

This table presents illustrative data for similar compounds to provide context for the torsional dynamics of substituted biphenyls. The values are approximate and depend on the specific computational method and basis set used.

Conformational Preferences of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the biphenyl scaffold also possesses conformational flexibility due to rotation around the C-C and C-O single bonds. The orientation of the hydroxymethyl group relative to the phenyl ring can be described by the corresponding dihedral angles. The conformational preferences are governed by a balance of steric interactions and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the aromatic ring.

Computational studies on similar alcohol-substituted aromatic compounds can provide insight into the likely preferred conformations. It is expected that the hydroxymethyl group will orient itself to minimize steric clashes with the adjacent hydrogen atoms on the phenyl ring.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and physical properties. Computational chemistry provides valuable tools to understand the distribution of electrons within a molecule. ichem.md

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. ichem.md

For this compound, the substituents will modulate the electronic properties of the biphenyl core. The methyl group is an electron-donating group, which would be expected to raise the HOMO energy level. The chlorine atom is an electron-withdrawing group through induction but can be a weak π-donor, leading to a more complex effect on the FMOs. The hydroxymethyl group is generally considered to be weakly electron-withdrawing.

The Molecular Electrostatic Potential (MEP) map is another useful descriptor that visualizes the charge distribution on the molecular surface. researchgate.net Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For the target molecule, a negative potential would be expected around the oxygen and chlorine atoms, while the hydroxyl proton would exhibit a positive potential.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenyls

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl-6.24-0.345.90
4-Methylbiphenyl-6.08-0.285.80
4-Chlorobiphenyl-6.32-0.555.77

This table provides representative data for similar compounds, calculated using DFT methods, to illustrate the influence of substituents on the electronic properties of the biphenyl system. ichem.md

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational prediction of ¹H and ¹³C NMR chemical shifts can be performed with good accuracy using DFT and machine learning methods. nih.govnih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the predicted chemical shifts would reflect the influence of the chloro, methyl, and hydroxymethyl substituents on the aromatic protons and carbons.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. github.io DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net This can be used to assign the experimentally observed absorption bands to specific molecular vibrations. Key vibrational modes for the target molecule would include the O-H stretching of the alcohol, C-H stretching of the aromatic rings and the methyl and methylene (B1212753) groups, C-O stretching, aromatic C-C stretching, and the C-Cl stretching vibration.

Table 3: Predicted Characteristic IR Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch3600 - 3300
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Aromatic C=C stretch1600 - 1450
C-O stretch1260 - 1000
C-Cl stretch800 - 600

This table presents generally expected frequency ranges for the functional groups present in the molecule based on computational and experimental data for similar compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov QSPR models are mathematical equations that correlate molecular descriptors with a specific property. nih.gov These descriptors can be derived from the molecular structure and can be topological, geometric, electronic, or quantum chemical in nature.

For this compound, QSPR models could be developed to predict various physical properties such as boiling point, vapor pressure, solubility, and partition coefficients, without the need for experimental measurements. researchgate.net This would involve calculating a range of molecular descriptors for the target molecule and using a statistically validated QSPR model built from a dataset of structurally related compounds with known properties.

In Silico Design of Novel Synthetic Routes and Catalysts

Computational chemistry can play a significant role in the design of efficient synthetic routes for target molecules. researchgate.net For biphenyl derivatives, a common synthetic strategy is the Suzuki coupling reaction. In silico methods can be employed to:

Propose synthetic pathways: By using retrosynthetic analysis algorithms.

Evaluate reaction feasibility: By calculating reaction energies and activation barriers for proposed reaction steps.

Design and screen catalysts: By modeling the catalytic cycle of potential catalysts to identify those with higher activity and selectivity. For instance, computational studies can help in understanding the mechanism of palladium-catalyzed cross-coupling reactions and in designing more effective phosphine (B1218219) ligands. researchgate.net

For the synthesis of this compound, computational tools could be used to optimize the conditions for a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other, followed by functional group manipulations.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Precursor for Advanced Organic Scaffolds

The structural framework of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol makes it an ideal precursor for the synthesis of advanced organic scaffolds. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, and amide couplings. These transformations allow for the elaboration of the biphenyl (B1667301) core with diverse functional groups and the construction of complex polycyclic systems.

Furthermore, the chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the synthesis of extended biaryl systems and other complex aromatic structures that are of interest in medicinal chemistry and materials science.

Integration into Polymeric Materials (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound, possessing both a reactive hydroxymethyl group and a modifiable chloro group, suggests its potential as a monomer for the synthesis of specialized polymers. The hydroxymethyl group can be converted into other polymerizable functionalities, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting monomer can then be incorporated into polymer chains via various polymerization techniques, including free radical polymerization, condensation polymerization, or ring-opening metathesis polymerization.

The rigid biphenyl unit in the polymer backbone would be expected to impart desirable thermal and mechanical properties to the resulting material, such as a high glass transition temperature and enhanced modulus. The presence of the chloro and methyl groups could further modulate the polymer's properties, including its solubility, processability, and potential for post-polymerization modification.

Table 1: Potential Polymerizable Moieties Derived from this compound

Original Functional GroupTarget Polymerizable MoietyPotential Polymerization Method
-CH₂OH-CH₂O₂C-CH=CH₂ (Acrylate)Free Radical Polymerization
-CH₂OH-CH₂O₂C-C(CH₃)=CH₂ (Methacrylate)Free Radical Polymerization
-CH₂OH-CH₂-O-CH₂-CH=CH₂ (Allyl Ether)Radical Polymerization, ROMP

This table is illustrative of potential synthetic pathways and does not represent experimentally verified data for this specific compound due to a lack of available literature.

Application in Supramolecular Chemistry Components

The defined geometry and potential for directional interactions make this compound an attractive building block for the design of components for supramolecular chemistry. The hydroxymethyl group can act as a hydrogen bond donor, while the chloro and methyl groups can participate in halogen bonding and van der Waals interactions, respectively.

By strategically modifying the hydroxymethyl group to introduce other recognition motifs, such as crown ethers, calixarenes, or cyclodextrins, it is possible to create elaborate host molecules for guest recognition and sensing applications. The biphenyl unit provides a rigid spacer to orient these recognition sites in a predictable manner, leading to highly selective host-guest complexes.

Utility in Ligand Design for Catalytic Systems (excluding biological catalysis)

The biphenyl framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. The axial chirality of appropriately substituted biphenyls can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.

This compound can serve as a key intermediate in the synthesis of novel biphenyl-based ligands. The hydroxymethyl group can be converted into a phosphine (B1218219), an amine, or an oxazoline (B21484) moiety, which are common coordinating groups in catalytic ligands. The substitution pattern on the biphenyl rings can be further modified to tune the steric and electronic properties of the ligand, thereby optimizing its performance in a specific catalytic reaction. For example, the introduction of bulky groups at the ortho positions can enhance the enantioselectivity of the catalyst by creating a more restricted chiral pocket.

Table 2: Potential Ligand Motifs Derived from this compound

Original Functional GroupTarget Ligand MoietyPotential Catalytic Application
-CH₂OH-CH₂-P(Ph)₂Cross-coupling reactions, hydrogenation
-CH₂OH-CH₂-NH₂Asymmetric synthesis
-CH₂OHOxazolineAsymmetric catalysis

This table outlines potential synthetic targets for ligand design and is not based on specific reported syntheses for this compound due to a lack of available literature.

Q & A

Q. What are the common synthetic routes for (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium-catalyzed coupling between a brominated biphenyl intermediate (e.g., 6-(3-bromo-2-methylphenyl)-1,4-benzodioxane) and 3-(hydroxymethyl)phenylboronic acid, using K₂CO₃ as a base and Pd(dppf)Cl₂ as a catalyst, yields the target alcohol after purification . Alternative routes may involve Friedel-Crafts acylation of biphenyl derivatives, though this requires anhydrous conditions and Lewis acid catalysts like AlCl₃ .

Q. How is this compound characterized in academic research?

Post-synthesis characterization relies on 1H/13C NMR for structural confirmation (e.g., aromatic proton shifts between δ 6.8–7.6 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ observed within ±0.001 Da of theoretical values) . Purity is assessed via HPLC or TLC, with recrystallization in ethanol as a common purification step .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for higher yields of this compound?

Key parameters include:

  • Catalyst loading : Pd(dppf)Cl₂ at 0.04 equiv. balances cost and efficiency .
  • Base selection : K₂CO₃ (3.2 equiv.) enhances coupling efficiency in polar solvents like methanol .
  • Temperature : Reactions performed at 65°C for 18 hours improve conversion rates . Parallel optimization using Design of Experiments (DoE) can systematically evaluate these variables.

Q. What computational strategies predict the biological targets of this compound?

AutoDock Vina is recommended for molecular docking studies. Prepare the compound’s 3D structure (e.g., using Open Babel), define the protein binding pocket (e.g., PD-1/PD-L1 interface), and run multithreaded docking simulations. The scoring function in AutoDock Vina provides binding affinity estimates (ΔG) and identifies key residues for interaction .

Q. How to resolve conflicting NMR data during structural confirmation?

Discrepancies in aromatic proton assignments can arise due to substituent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon signals. For unambiguous confirmation, compare experimental data with X-ray crystallography results from analogous compounds (e.g., biphenyl derivatives with resolved crystal structures) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4'-position or modify the methyl group to assess steric effects .
  • Bioisosteric replacement : Replace the methanol group with a carboxylic acid or amine to probe hydrogen-bonding interactions .
  • In vitro testing : Evaluate derivatives against target proteins (e.g., PD-L1) using SPR or fluorescence polarization assays .

Methodological Notes

  • Synthetic reproducibility : Monitor reaction progress via TLC or LC-MS to avoid intermediate degradation .
  • Computational validation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Data interpretation : Use software like MestReNova for NMR peak integration and ChemDraw for structural alignment in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.